molecular formula C21H26 B1308379 2,7-Di-tert-butylfluorene CAS No. 58775-05-6

2,7-Di-tert-butylfluorene

Cat. No. B1308379
CAS RN: 58775-05-6
M. Wt: 278.4 g/mol
InChI Key: DFZYPLLGAQIQTD-UHFFFAOYSA-N
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Description

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of tert-butyl groups at the 2 and 7 positions of the fluorene structure. This modification is expected to influence the compound's physical, chemical, and electronic properties, making it of interest in various fields such as organic electronics and materials science.

Synthesis Analysis

The synthesis of 2,7-di-tert-butylfluorene derivatives can be achieved through various methods. For instance, 9,9-dialkyl-2,7-dibromofluorene, a related compound, is synthesized starting with fluorene and bromine, followed by alkylation with halogenated bromide in the presence of potassium tert-butanolate as a catalyst, yielding 56.0%-62.4% of the target compound . Another related compound, 2,2'-diamino-7-tert-butyl-9,9'-spirobifluorene, is synthesized from 4,4'-di-tert-butylbiphenyl, with a key step involving the introduction of a nitro group into the spirobifluorene structure .

Molecular Structure Analysis

The molecular structure of compounds related to 2,7-di-tert-butylfluorene has been determined using various techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid reveals a dimeric structure with a centrosymmetric configuration and strong hydrogen bonds . In the case of ter(9,9-diarylfluorene)s, the X-ray structure analysis shows that the conjugated chromophore adopts a helical conformation, which effectively releases steric interactions and prevents inter-chromophore interactions .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds can be quite diverse. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with tert-butyl groups, exhibits high stability and diverse fluorination capabilities, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, lithio-di-tert-butylfluorosilyl-tert-butylphosphane undergoes reactions with halogenosilanes and -borane to yield a range of fluorosilylphosphanes .

Physical and Chemical Properties Analysis

The thermodynamic properties of 2,7-di-tert-butylfluorene have been studied experimentally and computationally. The standard molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures have been determined. The thermodynamic stability in the crystalline and gaseous phases has been evaluated, and the Gibbs energies of formation have been compared with those of fluorene . The introduction of tert-butyl groups is likely to affect the compound's solubility, melting point, and other physical properties due to increased steric bulk.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Phenolic antioxidants, including 2,7-Di-tert-butylfluorene derivatives, have been extensively utilized in industrial and commercial applications to retard oxidative reactions, thereby extending the shelf life of products. Recent research has delved into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs). These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Concerns have been raised regarding the potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products. Future studies are recommended to investigate novel SPAs with lower toxicity and migration potential to reduce environmental pollution Runzeng Liu & S. Mabury (2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, which may include derivatives or compounds similar to 2,7-Di-tert-butylfluorene, highlights the environmental persistence and potential toxic profiles of these compounds. The review focuses on environmental biodegradability studies carried out with microbial culture, activated sludge, soil, and sediment, proposing that laboratory investigations can bridge the knowledge gap caused by the lack of direct detection of precursor chemicals in environmental samples. This encompasses a critical examination of experimental setups, methodologies, and the identification of novel degradation intermediates and products Jinxia Liu & Sandra Mejia Avendaño (2013).

Natural Sources and Bioactivities of Phenolic Compounds

A comprehensive review of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 2,7-Di-tert-butylfluorene, emphasizes their occurrence in nature and bioactivities. These compounds, found in various organisms including bacteria, fungi, and plants, exhibit potent toxicity against a wide range of organisms. The study explores the paradox of organisms producing autotoxic phenols and suggests endocidal regulation as a primary function. This review provides insights into the biological roles and potential environmental implications of these phenolic compounds Fuqiang Zhao et al. (2020).

Decomposition of Methyl Tert-Butyl Ether and Related Compounds

Research on the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor sheds light on the potential for treating pollutants related to 2,7-Di-tert-butylfluorene. The study discusses the efficiency of radio frequency plasma reactors in decomposing air toxics, including MTBE, which is extensively used as an oxygenate in gasoline. This demonstrates the feasibility of using advanced plasma technology for environmental remediation of pollutants related to phenolic antioxidants L. Hsieh et al. (2011).

Safety And Hazards

2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

2,7-Di-tert-butylfluorene may be used in the preparation of new group 4 metal complexes containing aminofluorenyl ligands . It is also used as an intermediate in the production of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2,7-ditert-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYPLLGAQIQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399195
Record name 2,7-Di-tert-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butylfluorene

CAS RN

58775-05-6
Record name 2,7-Di-tert-butylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fluorene (30.4764 g, 183.5928 mmol), FeCl3 (0.5 eq., 14.7517 g) and CS2 (300 ml) were introduced to a three-neck 1 liter flask fitted with a mechanical stirrer and hydrogen chloride trap which had been flame-dried and filled with nitrogen, and stirred. t-BuCl (2.5 eq., 50 ml) was dripped into this solution during 10 minutes. The reaction solution was stirred at room temperature for 7 hours, then water was added to quench the reaction. Next, the organic layer was extracted twice with methylene chloride, the extracted organic layer was washed with saturated salt solution, and dried using MgSO4. The dried solution was filtered, and was concentrated under reduced pressure to give a crude product (49.4598 g, brown solid). This crude product was refined by silica gel column chromatography (hexane), and the target product 2,7-di-t-butylfluorene (43.6058 g, 85%, white solid) was thus obtained. For the reaction, no further purification was carried out, but for measurement of analysis data, a sample which had been recrystallized from EtOH was used.
Quantity
30.4764 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
14.7517 g
Type
reactant
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Quantity
300 mL
Type
reactant
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Quantity
50 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
JASA Oliveira, VLS Freitas, R Notario… - The Journal of Chemical …, 2016 - Elsevier
This work presents a comprehensive experimental and computational study of the thermodynamic properties of 2,7-di-tert-butylfluorene. The standard (p o = 0.1 MPa) molar enthalpy of …
Number of citations: 7 www.sciencedirect.com
A Streitwieser Jr, MJ Kaufman, DA Bors… - Journal of the …, 1985 - ACS Publications
Second-orderrate constants for the hydrogenisotope exchange reactions of 1, 3-diphenylindene, cyclopentadiene, 1, 4-diphenylcyclopentadiene, and 2, 7-di-rm-butylfluorene in …
Number of citations: 20 pubs.acs.org
F Barrière, C Poriel, J Rault-Berthelot - Electrochimica Acta, 2013 - Elsevier
Cyclic voltammetry and differential pulse voltammetry have shown too distinct behaviours in the sequential oxidation processes of two closely related compounds, namely 1,2-b-…
Number of citations: 9 www.sciencedirect.com
R Chinchilla, DJ Dodsworth, C Nájera… - Bioorganic & medicinal …, 2002 - Elsevier
The polymer-supported (2,7-di-tert-butyl-9-fluorenyl)methyl succinimidyl carbonate (Dtb-Fmoc-P-OSu), derived from (2,7-di-tert-butyl-9-fluorenyl)methyl chloroformate (Fmoc-Cl) and a …
Number of citations: 34 www.sciencedirect.com
JS Overby, RT Woofter, AL Rheingold… - Journal of chemical …, 2003 - Springer
Three silyl-substituted fluorenes have been prepared by direct synthetic methods and structurally characterized by X-ray diffraction. The three silyl-substituted fluorenes studied were 9-…
Number of citations: 8 link.springer.com
L Weber, L Pumpenmeier, HG Stammler… - Dalton …, 2004 - pubs.rsc.org
Reaction of one equivalent of the complexes [FeCp*(CO)2PnCl2] (Pn = P, As, Sb) with tetramethylcyclopentadienyllithium afforded compounds [FeCp*(CO)2{Pn(Cl)(C5Me4H)}]. …
Number of citations: 9 pubs.rsc.org
W Li, J Qiao, L Duan, L Wang, Y Qiu - Tetrahedron, 2007 - Elsevier
The problem of self-quenching in organic electrophosphorescence devices has been extensively studied and partially solved by using sterically hindered spacers in phosphorescent …
Number of citations: 69 www.sciencedirect.com
SG Lee, SD Hong, YW Park, BG Jeong… - Journal of …, 2004 - Elsevier
Methylene-bridged ansa-metallocene complexes bearing substituents on the cyclopentadienyl (Cp) and fluorenyl (Flu) moieties, namely methylene[9-(2,7-di-tert-butyl)fluorenyl(2-(1,3-…
Number of citations: 5 www.sciencedirect.com
U Grieser, K Hafner - Chemische Berichte, 1994 - Wiley Online Library
The dihydrocyclohepta[def]fluorene 18 was prepared by starting from 2,7‐di‐tert‐butylfluorene (11). Deprotonation of 18 furnished the dianion 3 2− in which the charge is mainly …
Y Nakayama, Y Sogo, Z Cai… - Journal of Polymer …, 2013 - Wiley Online Library
A series of titanium complexes with ansa‐(fluorenyl)(cyclododecylamido) ligands, Me 2 Si(η 3 ‐R)(N‐c‐C 12 H 23 )TiMe 2 [R = fluorenyl (5), 2,7‐ t Bu 2 fluorenyl (6), 3,6‐ t Bu 2 fluorenyl …
Number of citations: 31 onlinelibrary.wiley.com

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